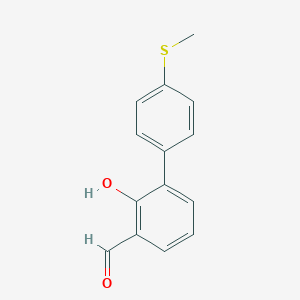
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% (4-F3MFP) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative with a formyl group and a methoxy group attached to the phenyl ring. 4-F3MFP has been used in various fields such as organic synthesis, catalysis, and drug development. In addition, it has been studied for its biochemical and physiological effects.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a starting material for the synthesis of various compounds. In addition, it has been studied for its potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the methoxy group and the formyl group of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are responsible for its biological activity. The methoxy group is thought to be involved in the activation of certain enzymes, while the formyl group is thought to be involved in the binding of certain molecules.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. In laboratory studies, 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, it has been reported to have anti-diabetic effects in animal studies.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is chemically stable and has a wide range of applications. However, there are some limitations to its use. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its effects on humans are not yet known.
Future Directions
There are several future directions for 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% research. Further studies are needed to understand its mechanism of action and to determine its effects on humans. In addition, its potential use in drug development should be explored. Other potential future directions include the development of more efficient synthesis methods, the exploration of its potential use in other fields such as agriculture, and the investigation of its effects on other organisms.
Synthesis Methods
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the synthesis of 4-fluoro-3-methoxyphenol, which can be achieved by reacting 4-fluorobenzaldehyde with methanol in the presence of a strong acid catalyst. The second step involves the formylation of 4-fluoro-3-methoxyphenol with formic acid in the presence of an acid catalyst. The resulting product is 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% with a purity of 95%.
properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-7-10(2-4-12(14)15)9-3-5-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRPCLDMHDAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685178 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-16-6 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














